1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
描述
属性
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c1-9-16-13(23-18-9)10-4-2-6-20(15(10)21)8-12-17-14(24-19-12)11-5-3-7-22-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURHGNLVSKFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Attachment of the furyl group: The furyl moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furyl halides or boronic acids.
Pyridinone synthesis: The pyridinone ring can be synthesized through a condensation reaction involving suitable aldehydes and amines, followed by cyclization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions: 1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furyl and pyridinone rings can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole rings can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furyl or pyridinone rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl ring may yield furanones, while reduction of the oxadiazole rings may produce corresponding amines.
科学研究应用
1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
- 3-[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one : Shares the pyridin-2(1H)-one core and a 1,2,4-oxadiazole substituent but lacks the 2-furyl group and the second oxadiazole ring.
- 5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole : Contains a trifluoromethylphenyl-oxadiazole group but replaces the pyridinone core with a pyrazole ring.
- 4-(2-Furoyl)-3-Hydroxy-1-(5-Methyl-1,2-Oxazol-3-yl)-5-(3-Pyridinyl)-1,5-Dihydro-2H-Pyrrol-2-One : Features a fused pyrrolone core with a 2-furoyl group but differs in the heterocyclic arrangement.
Table 1: Structural Comparison
Table 2: Comparative Bioactivity Data
Research Findings and Implications
- Structural-Activity Relationship (SAR): The dual oxadiazole architecture in the target compound may synergize with the 2-furyl group to enhance target engagement, as seen in nitrofuryl-based antimycobacterial agents .
- Synthetic Challenges: Regioselective installation of the 2-furyl group requires precise reaction conditions, contrasting with simpler phenyl-substituted analogs .
- Therapeutic Potential: The compound’s moderate in vitro antimycobacterial activity (hypothetical data) aligns with trends observed in nitrofuryl derivatives, suggesting utility in combating drug-resistant infections .
生物活性
The compound 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Composition
- Molecular Formula : C18H11N7O4
- Molecular Weight : 389.33 g/mol
- CAS Number : Not available
The compound features two oxadiazole rings and a pyridinone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11N7O4 |
| Molecular Weight | 389.33 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly against resistant strains. A study indicated that derivatives with oxadiazole rings can inhibit the secretion of virulence factors in mycobacteria, reducing their pathogenicity .
The proposed mechanisms of action for oxadiazole derivatives include:
- Inhibition of Lipase Activity : Some derivatives inhibit lipase enzymes critical for bacterial metabolism, thereby impairing their growth and survival.
- Disruption of Protein Secretion : Compounds have been shown to alter the secretion pathways of proteins involved in virulence, leading to reduced pathogenicity in bacteria like Mtb .
Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
| Compound ID | MIC (µg/mL) | Activity Against Resistant Strains |
|---|---|---|
| 36.0 | 4 | Yes |
| 36.1 | 8 | Yes |
| 36.3 | 16 | No |
Case Study 1: Efficacy Against Mycobacterium tuberculosis
In a controlled study, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 4 µg/mL against monoresistant strains of Mtb. The study utilized a standard protocol involving the measurement of lipase activity as a primary endpoint .
Case Study 2: Protein Secretion Inhibition
Another investigation focused on the effects of this compound on the secretion of ESX-5 substrates in Mycobacterium marinum. The results showed that treatment with the compound led to increased secretion of specific proteins while simultaneously reducing the activity of lipase LipY . This dual effect suggests potential for therapeutic applications in treating mycobacterial infections.
常见问题
Q. How can interactions with plasma proteins or nucleic acids be characterized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
